molecular formula C13H12OS B2428242 4-(2-Methylthiophenyl)phenol CAS No. 1261942-58-8

4-(2-Methylthiophenyl)phenol

Cat. No.: B2428242
CAS No.: 1261942-58-8
M. Wt: 216.3
InChI Key: RNTPTVOHSCYDPA-UHFFFAOYSA-N
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Description

4-(2-Methylthiophenyl)phenol is an organic compound with the molecular formula C13H12OS. It is a derivative of phenol, where the phenyl group is substituted with a 2-methylthio group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Methylthiophenyl)phenol can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions typically include a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions: 4-(2-Methylthiophenyl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 4-(2-Methylthiophenyl)phenol involves its interaction with various molecular targets. The phenolic hydroxyl group can form hydrogen bonds with proteins and enzymes, affecting their activity. The methylthio group can participate in electron-donating interactions, influencing the compound’s reactivity and binding affinity . These interactions can modulate biochemical pathways and cellular processes, leading to the compound’s observed effects .

Comparison with Similar Compounds

Uniqueness: 4-(2-Methylthiophenyl)phenol is unique due to the presence of both a phenolic hydroxyl group and a 2-methylthio substituent on the phenyl ring. This combination imparts distinct chemical properties, such as increased reactivity in electrophilic aromatic substitution reactions and potential for diverse biological activities .

Properties

IUPAC Name

4-(2-methylsulfanylphenyl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12OS/c1-15-13-5-3-2-4-12(13)10-6-8-11(14)9-7-10/h2-9,14H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNTPTVOHSCYDPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1C2=CC=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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